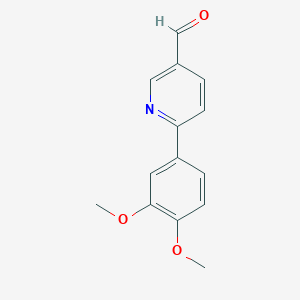

6-(3,4-Dimethoxyphenyl)nicotinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(3,4-dimethoxyphenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-13-6-4-11(7-14(13)18-2)12-5-3-10(9-16)8-15-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWHCFWWJIMXRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC=C(C=C2)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 6 3,4 Dimethoxyphenyl Nicotinaldehyde

Chemical Transformations of the Aldehyde Functionality

The aldehyde group (-CHO) is the most reactive site for many chemical transformations, serving as an electrophilic center for nucleophilic attack and participating in various condensation and redox reactions.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6-(3,4-dimethoxyphenyl)nicotinic acid. This transformation can be achieved using a variety of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O).

Reduction: Conversely, the aldehyde functionality can be reduced to a primary alcohol, [6-(3,4-dimethoxyphenyl)pyridin-3-yl]methanol. A common and effective reagent for this conversion is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol, which selectively reduces aldehydes and ketones without affecting other functional groups in the molecule. researchgate.net

Condensation Reactions: The aldehyde is an excellent substrate for condensation reactions with active methylene (B1212753) compounds. For instance, in a Claisen-Schmidt condensation, it can react with ketones (such as acetone (B3395972), cyclopentanone, or cyclohexanone) under acidic or basic conditions to form α,β-unsaturated ketones, which are precursors to curcuminoids and chalcones. scirp.orgnih.gov It can also undergo Knoevenagel condensation with compounds like malononitrile.

| Reaction Type | Reagent(s) | Product Functional Group | Resulting Compound Example |

|---|---|---|---|

| Oxidation | KMnO₄ or Ag₂O | Carboxylic Acid | 6-(3,4-Dimethoxyphenyl)nicotinic acid |

| Reduction | NaBH₄/Methanol | Primary Alcohol | [6-(3,4-Dimethoxyphenyl)pyridin-3-yl]methanol |

| Claisen-Schmidt Condensation | Ketone (e.g., Acetone), Acid/Base Catalyst | α,β-Unsaturated Ketone | (E)-4-[6-(3,4-Dimethoxyphenyl)pyridin-3-yl]but-3-en-2-one |

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. This allows for reactions directly at the nitrogen center.

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides (e.g., methyl iodide) to form quaternary pyridinium (B92312) salts. researchgate.net This reaction introduces a positive charge into the heterocyclic ring, which can significantly alter the molecule's electronic properties and reactivity.

N-Oxidation: The nitrogen atom can be oxidized to form a pyridine N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. chemtube3d.com The resulting N-oxide group enhances the reactivity of the pyridine ring, particularly facilitating nucleophilic substitution at the C2 and C4 positions. semanticscholar.orgwikipedia.org This modification is a key strategy for further functionalization of the pyridine core. semanticscholar.org

| Reaction Type | Reagent(s) | Product Type | Resulting Compound Example |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Pyridinium Salt | 3-Formyl-1-methyl-6-(3,4-dimethoxyphenyl)pyridin-1-ium iodide |

| N-Oxidation | m-CPBA or H₂O₂/AcOH | Pyridine N-oxide | 6-(3,4-Dimethoxyphenyl)nicotinaldehyde N-oxide |

Modifications and Substitutions on the Dimethoxyphenyl Moiety

The dimethoxyphenyl ring offers possibilities for modification, primarily through the cleavage of the ether linkages.

Demethylation: The methoxy (B1213986) groups (-OCH₃) can be cleaved to form hydroxyl groups (phenols), a process known as demethylation. wikipedia.org This is a common strategy to increase the hydrogen-bonding capacity and polarity of a molecule. Reagents such as boron tribromide (BBr₃) or heating with strong acids like hydrobromic acid (HBr) are effective for this purpose. google.com Selective demethylation of one methoxy group over the other can be challenging and often depends on the specific reagents and reaction conditions employed. google.comresearchgate.net Human cytochrome P450 enzymes are also known to catalyze such O-demethylation reactions in biological systems. nih.gov

Electrophilic Aromatic Substitution: While theoretically possible, further electrophilic substitution on the dimethoxyphenyl ring is complex. The positions are heavily influenced by the directing effects of the two electron-donating methoxy groups and the deactivating, bulky pyridine substituent. This complexity often leads to mixtures of products or requires highly specific reaction conditions.

Synthesis of Novel Heterocyclic Systems Incorporating the this compound Core

The structure of this compound makes it an ideal starting material for building more complex, fused, or conjugated heterocyclic systems.

Bipyridines are important ligands in coordination chemistry. While this compound already contains a phenyl-substituted pyridine, it can be used to synthesize true bipyridine systems through modern cross-coupling reactions. A plausible route would involve the conversion of a related precursor, such as 6-chloro-nicotinaldehyde, which can then undergo a Suzuki or Stille cross-coupling reaction.

In a Suzuki coupling, a palladium catalyst is used to couple an organoboron compound with an organohalide. wikipedia.orglibretexts.org For example, 6-chloro-nicotinaldehyde could be coupled with a pyridine-boronic acid to form a bipyridine structure. Similarly, Stille coupling involves the reaction of an organostannane with an organohalide, also catalyzed by palladium. mdpi.compreprints.org

Curcuminoids are a class of compounds known for their distinct chemical and biological properties. Pyridine-containing curcumin (B1669340) analogs can be synthesized using this compound as the aromatic aldehyde component. The core reaction is a base- or acid-catalyzed Claisen-Schmidt condensation between the aldehyde and a ketone containing α-hydrogens. scirp.org

For example, reacting two equivalents of this compound with one equivalent of a ketone like acetone results in a symmetrical curcuminoid analog. globalresearchonline.net This reaction extends the conjugation of the system and incorporates the pyridine and dimethoxyphenyl motifs into a larger molecular framework. researchgate.net

The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction that produces 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com

Using this compound as the aldehyde component in a Hantzsch reaction would yield a 1,4-DHP with the 6-(3,4-dimethoxyphenyl)pyridyl group at the 4-position of the newly formed dihydropyridine ring. thepharmajournal.comnih.gov These 1,4-DHP compounds are a significant class of molecules in medicinal chemistry. thepharmajournal.comarkat-usa.org

| Target System | Key Reaction | Reactants with Aldehyde | Product Class |

|---|---|---|---|

| Bipyridine Derivatives | Suzuki or Stille Coupling | Pyridylboronic acid or Pyridylstannane (with a halo-precursor) | Substituted Bipyridines |

| Pyridine-Based Curcuminoids | Claisen-Schmidt Condensation | Ketone (e.g., Acetone, Cyclopentanone) | Pyridine-containing Curcumin Analogs |

| 1,4-Dihydropyridines | Hantzsch Synthesis | β-Ketoester (2 eq.) and Ammonia/Ammonium Acetate | 4-Aryl-1,4-dihydropyridines |

Exploration of Thiazole-Linked Hydrazone Derivatives

The chemical reactivity of the aldehyde functional group in this compound allows for its derivatization into various heterocyclic systems, including thiazole-linked hydrazones. These derivatives are of significant interest due to the established biological activities of both thiazole (B1198619) and hydrazone moieties. The synthesis of such derivatives typically proceeds through a condensation reaction.

A general and effective method for the synthesis of thiazole-linked hydrazones involves the reaction of a thiazole-carbohydrazide with an aldehyde in a suitable solvent, often with an acid catalyst. mdpi.comnih.gov In the context of this compound, the reaction would involve its condensation with a 4-substituted-2-hydrazinylthiazole derivative. The reaction proceeds by the nucleophilic attack of the hydrazinyl group on the carbonyl carbon of the aldehyde, followed by dehydration to form the final hydrazone product.

The general synthetic scheme is as follows:

Scheme 1: General synthesis of thiazole-linked hydrazone derivatives from this compound.

While specific examples starting from this compound are not extensively documented in publicly available literature, the reactivity of the nicotinaldehyde core is well-established. The following table presents representative examples of similar syntheses with substituted benzaldehydes, illustrating the versatility of this reaction.

| Aldehyde Reactant | Thiazole Reactant | Product | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | 2-Hydrazinyl-4-phenylthiazole | N'-(4-chlorobenzylidene)-4-phenyl-2-hydrazinylthiazole | 85 | mdpi.com |

| 4-Methoxybenzaldehyde | 2-Hydrazinyl-4-methylthiazole | N'-(4-methoxybenzylidene)-4-methyl-2-hydrazinylthiazole | 92 | nih.gov |

| 2-Nitrobenzaldehyde | 2-Hydrazinyl-4-(p-tolyl)thiazole | N'-(2-nitrobenzylidene)-4-(p-tolyl)-2-hydrazinylthiazole | 88 | mdpi.com |

The synthesis of these derivatives is often straightforward, with the products precipitating from the reaction mixture and easily purified by recrystallization. The characterization of these compounds is typically achieved using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry, which would confirm the formation of the characteristic azomethine (-N=CH-) group of the hydrazone linkage. nih.gov

Routes to Related Bioactive Scaffolds (e.g., Diaryloxazoles, Naphthyridines)

The aldehyde functionality of this compound also serves as a versatile handle for the construction of more complex, fused heterocyclic systems with known biological importance, such as diaryloxazoles and naphthyridines.

Diaryloxazoles

A modern and efficient route to 2,5-diaryloxazoles involves the rhodium-catalyzed annulation of N-sulfonyl-1,2,3-triazoles with aldehydes. rsc.orgrsc.org This methodology can be applied to the synthesis of diaryloxazoles incorporating the 6-(3,4-dimethoxyphenyl)nicotinyl moiety. In this approach, a suitably substituted triazole, such as 4-phenyl-1-tosyl-1H-1,2,3-triazole, would react with this compound in the presence of a rhodium catalyst.

The proposed reaction mechanism involves the formation of a rhodium-azavinyl carbene from the triazole, which then undergoes a cyclization with the aldehyde to form the oxazole (B20620) ring. A notable example of a similar transformation is the synthesis of the natural product balsoxin, which features a 3,4-dimethoxyphenyl group. rsc.org

Scheme 2: Proposed synthesis of a diaryloxazole derivative from this compound.

The following table provides examples of diaryloxazole synthesis using this rhodium-catalyzed methodology with various substituted benzaldehydes.

| Aldehyde Reactant | Triazole Reactant | Catalyst | Product | Yield (%) | Reference |

| Benzaldehyde | 4-Phenyl-1-tosyl-1H-1,2,3-triazole | Rh₂(OAc)₄ | 2,5-Diphenyloxazole | 88 | rsc.org |

| 4-Methoxybenzaldehyde | 4-Phenyl-1-tosyl-1H-1,2,3-triazole | Rh₂(OAc)₄ | 2-(4-Methoxyphenyl)-5-phenyloxazole | 92 | rsc.org |

| 4-Chlorobenzaldehyde | 4-Phenyl-1-tosyl-1H-1,2,3-triazole | Rh₂(OAc)₄ | 2-(4-Chlorophenyl)-5-phenyloxazole | 85 | rsc.org |

Naphthyridines

The synthesis of naphthyridine scaffolds, which are isomers of phenanthroline and consist of two fused pyridine rings, can be achieved through various condensation reactions. nih.gov The Friedländer annulation is a classical and highly versatile method for constructing quinoline (B57606) and naphthyridine ring systems. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.net This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminonicotinaldehyde with a compound containing an α-methylene group, such as a ketone, in the presence of an acid or base catalyst. wikipedia.orgnih.govrsc.org

To utilize this compound in a Friedländer-type synthesis, it would first need to be converted to a 2-aminonicotinaldehyde derivative. This could potentially be achieved through a multi-step sequence involving nitration of the pyridine ring followed by reduction. The resulting amino-aldehyde could then be reacted with a variety of ketones to yield substituted naphthyridines.

Scheme 3: Proposed Friedländer synthesis of a naphthyridine derivative from a derivative of this compound.

The following table illustrates the scope of the Friedländer synthesis with 2-aminonicotinaldehyde and various carbonyl compounds.

| Amino-aldehyde Reactant | Carbonyl Reactant | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Aminonicotinaldehyde | Acetophenone | L-proline, H₂O, 80 °C | 2-Phenyl-1,8-naphthyridine | 95 | rsc.org |

| 2-Aminonicotinaldehyde | Cyclohexanone (B45756) | L-proline, H₂O, 80 °C | 1,2,3,4-Tetrahydroacridine-9-carbaldehyde | 92 | rsc.org |

| 2-Aminonicotinaldehyde | Ethyl acetoacetate | Piperidine, EtOH, reflux | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | 85 | organic-chemistry.org |

These synthetic routes highlight the potential of this compound as a versatile building block for the creation of a diverse range of complex heterocyclic molecules with potential biological activities.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-(3,4-Dimethoxyphenyl)nicotinaldehyde provides distinct signals corresponding to each unique proton environment in the molecule. The aldehydic proton is expected to appear as a singlet in the downfield region, typically around 9.8-10.0 ppm, due to the deshielding effect of the carbonyl group. The protons on the pyridine (B92270) and dimethoxyphenyl rings will exhibit characteristic splitting patterns (doublets, doublets of doublets, and singlets) in the aromatic region (approximately 7.0-9.0 ppm). The two methoxy (B1213986) groups will each produce a sharp singlet, likely around 3.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the aldehyde is the most downfield signal, typically appearing around 190 ppm. The carbons of the aromatic rings will resonate in the 110-160 ppm range. The carbons of the two methoxy groups will be observed in the upfield region, generally around 55-60 ppm.

| ¹H NMR Data | |

| Chemical Shift (ppm) | Assignment |

| ~10.0 | Aldehyde (-CHO) proton |

| ~7.0 - 9.0 | Aromatic protons |

| ~3.9 | Methoxy (-OCH₃) protons |

| ¹³C NMR Data | |

| Chemical Shift (ppm) | Assignment |

| ~190 | Carbonyl carbon (-CHO) |

| ~110 - 160 | Aromatic carbons |

| ~55 - 60 | Methoxy carbons (-OCH₃) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak around 1700-1710 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. The aromatic nature of the compound will be confirmed by the presence of C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. The C-O stretching of the methoxy groups will likely appear as strong bands in the 1250-1300 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

| IR Absorption Data | |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100-3000 | Aromatic C-H Stretch |

| ~1710-1700 | Aldehyde C=O Stretch |

| ~1600-1450 | Aromatic C=C Stretch |

| ~1300-1250 | Asymmetric C-O Stretch (ether) |

| ~1075-1020 | Symmetric C-O Stretch (ether) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the pyridine ring, the dimethoxyphenyl ring, and the aldehyde group, is expected to give rise to distinct absorption bands.

Typically, π → π* transitions in such aromatic systems result in strong absorptions in the 200-300 nm range. The n → π* transition of the carbonyl group in the aldehyde is also expected, though it is often weaker and may appear at longer wavelengths, potentially overlapping with the π → π* bands. For similar structures like 6-bromopyridine-2-carbaldehyde, absorption maxima have been observed around 238 nm and 283 nm, which are assigned to HOMO→LUMO+1 and HOMO→LUMO transitions, respectively. mdpi.com

| UV-Vis Absorption Data | |

| Wavelength (λ_max, nm) | Electronic Transition |

| ~200-300 | π → π |

| >300 | n → π (often weak or overlapping) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The molecular formula of this compound is C₁₄H₁₃NO₃, corresponding to a molecular weight of approximately 243.26 g/mol . chemscene.com The mass spectrum would therefore be expected to show a molecular ion peak (M⁺) at m/z = 243.

Electron impact ionization would likely lead to characteristic fragmentation patterns. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom to form a stable acylium ion (M-1), or the loss of the entire formyl group (CHO) to give an (M-29) fragment. youtube.comdocbrown.info Further fragmentation of the dimethoxyphenyl and pyridine rings would also be expected.

| Mass Spectrometry Data | |

| m/z | Fragment Assignment |

| 243 | [M]⁺ (Molecular Ion) |

| 242 | [M-H]⁺ |

| 214 | [M-CHO]⁺ |

X-ray Diffraction Analysis for Solid-State Structure Determination of Derivatives

Computational and Theoretical Investigations of 6 3,4 Dimethoxyphenyl Nicotinaldehyde and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 6-(3,4-Dimethoxyphenyl)nicotinaldehyde and its analogs to determine their optimized geometry, electronic properties, and chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are crucial for determining molecular reactivity and stability. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a significant indicator of chemical reactivity and kinetic stability. A smaller energy gap implies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For analogs such as methoxy-phenyl substituted 1,4-dihydropyridine (B1200194) derivatives, DFT calculations have been used to determine these properties. The analysis indicates their stability and electrophilic nature. researchgate.netuci.edu In a study on pyridinyl and pyrimidinyl phosphonates, the HOMO-LUMO gap for a related pyridine (B92270) derivative was calculated to be 3.605 eV, indicating its relative reactivity. ijcce.ac.ir These studies show that charge transfer occurs within the molecules, which is a critical aspect of their reactivity.

| Analog Class | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Key Finding |

|---|---|---|---|---|

| Methoxy-phenyl substituted 1,4-dihydropyridines | - | - | - | Indicated molecular stability and electrophilic nature. researchgate.netuci.edu |

| Diethyl {6-amino -1-(4-chlorophenyl) -5-cyano-3- [(2-hydroxy-5-methylphenyl)carbonyl] -1,2- dihydropyridin-2-yl]}phosphonate | - | - | 3.605 | Considered the most reactive among the compounds studied. ijcce.ac.ir |

Transition Density Matrix (TDM) analysis is a powerful tool for visualizing and understanding electronic excitations within a molecule. researchgate.netresearchgate.net It provides detailed insights into the charge redistribution that occurs when a molecule transitions from the ground state to an excited state, mapping the movement of electrons and "holes" (the vacancies left by the electrons). researchgate.net This is crucial for understanding the charge transfer characteristics of a compound, which is particularly relevant for applications in materials science and photochemistry. For pyridine-functionalized phenothiazine (B1677639) derivatives, TDM analysis has been used to confirm reliable charge transfer, suggesting their suitability for photovoltaic devices. researchgate.net

Density of States (DOS) analysis complements FMO theory by showing the contributions of individual atoms or molecular fragments to the molecular orbitals. researchgate.net A DOS plot illustrates the number of available orbitals at each energy level. By projecting the DOS onto specific atoms or groups, it's possible to see which parts of the molecule are most involved in the HOMO and LUMO, thereby identifying the primary sites of electron donation and acceptance. researchgate.net In studies of bis-phenylenediamine derivatives, DOS analysis has been used to understand the contributions of different fragments to the frontier orbitals. researchgate.net

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The inverse of hardness (1/η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons ( χ²/2η ).

These parameters have been calculated for various pyridine derivatives to predict their relative stability and reactivity patterns. researchgate.netijcce.ac.ir For instance, in a study of nicotinic acid benzylidenehydrazide derivatives, these descriptors were calculated to understand the chemical reactivity of the optimized structures. researchgate.net

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron. |

| Electronegativity (χ) | (I+A)/2 | Electron-attracting tendency. |

| Chemical Hardness (η) | (I-A)/2 | Resistance to charge transfer. |

| Chemical Softness (S) | 1/η | Propensity for charge transfer; high reactivity. |

| Electrophilicity Index (ω) | χ²/(2η) | Propensity to accept electrons. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions represent areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent neutral or slightly negative potential.

MEP analysis is crucial for identifying reactive sites for intermolecular interactions. For analogs like 4-(4-methoxy-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, MEP analysis identified the carboxyl oxygen atoms as the primary nucleophilic regions and the hydrogen attached to the nitrogen atom as the main electrophilic region. researchgate.netuci.edu This information is vital for understanding hydrogen bonding patterns and predicting how the molecule will interact with biological targets. mdpi-res.com

Molecular Docking and Ligand-Protein Interaction Studies for Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

For derivatives of this compound, such as trimethoxyphenyl pyridine analogs, molecular docking studies have been performed to investigate their potential as anticancer agents by targeting tubulin. acs.org These studies revealed that the designed compounds could fit into the colchicine (B1669291) binding site of tubulin, forming essential hydrogen bonds with key amino acid residues like CYS241, in addition to hydrophobic interactions. acs.org Similarly, docking studies on other dimethoxyphenyl pyridine and pyrazolo-pyrimidinone derivatives have been used to predict their binding interactions with targets like cyclooxygenases (COX) and the Epidermal Growth Factor Receptor (EGFR), respectively. researchgate.net These computational predictions help to rationalize the observed biological activity and guide the design of more potent inhibitors.

| Derivative Class | Protein Target | Key Interactions Observed | Reference |

|---|---|---|---|

| Trimethoxyphenyl pyridine derivatives | Tubulin (Colchicine binding site) | Hydrogen bonding with CYS241, hydrophobic interactions. | acs.org |

| Dimethylpyridine derivatives | Cyclooxygenase (COX-1/COX-2) | Binding interaction within the active site. | researchgate.net |

| Pyrazolo-pyrimidinone derivatives | Epidermal Growth Factor Receptor (EGFR) | High binding affinity predicted. |

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates one or more chemical descriptors (physicochemical, electronic, or steric properties) of a molecule to its activity.

QSAR studies are valuable for predicting the activity of new, unsynthesized compounds and for understanding which structural features are important for biological activity. For classes of compounds like nicotinonitrile and nicotine (B1678760) derivatives, QSAR models have been developed to correlate their structural properties with activities such as cholinergic ligand binding and vasorelaxant effects. researchgate.net For example, a QSAR study on 6-substituted nicotine analogs showed that affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs) was not solely dependent on electronic (σ) or lipophilic (π) properties alone, but a combination of lipophilicity and the steric volume of the substituent at the 6-position provided a strong correlation. researchgate.net Similarly, a 2D-QSAR study on pyridine-3-carbonitriles helped in creating a statistically significant model to predict their vasorelaxant activity. Such models are crucial for guiding the rational design of new analogs with improved potency.

In Silico Prediction of Drug-Likeness and ADMET Parameters for Derivatives

In the early stages of drug discovery, computational screening of potential drug candidates is essential to identify molecules with favorable pharmacokinetic profiles. This process involves the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govmdpi.com A high-quality drug candidate must not only be effective against its target but also possess suitable ADMET characteristics. nih.gov For derivatives of this compound, in silico tools like SwissADME and pkCSM are employed to predict these crucial parameters. mdpi.comnih.gov

Drug-likeness is often initially assessed using guidelines like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to ensure good absorption and permeation. mdpi.comresearchgate.net Beyond these basic rules, a comprehensive ADMET profile is generated. This includes predictions for properties such as gastrointestinal absorption, permeability across the Caco-2 cell line (an indicator of human intestinal absorption), blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. nih.govnih.gov

The toxicity of derivatives is also a key consideration. Computational models can predict potential issues such as mutagenicity (Ames test), carcinogenicity, and hepatotoxicity. nih.govd-nb.info By evaluating these parameters computationally, researchers can prioritize the synthesis of derivatives with the most promising drug-like profiles, thereby saving significant time and resources.

Below is an interactive table showcasing the typical ADMET parameters that would be evaluated for hypothetical derivatives of this compound.

| Parameter Category | Property | Predicted Value (Example) | Importance in Drug Development |

| Absorption | Human Intestinal Absorption (HIA) | High | Determines how much of the drug is absorbed into the bloodstream after oral administration. |

| Caco-2 Permeability | High (>0.9 logPapp) | An in vitro model for predicting human intestinal permeability. mdpi.com | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Low/High | Predicts whether the compound can cross into the central nervous system. |

| P-glycoprotein Substrate | No | P-glycoprotein is an efflux pump that can remove drugs from cells, affecting their distribution. d-nb.info | |

| Metabolism | CYP450 2D6 Inhibitor | No | Inhibition of CYP enzymes can lead to adverse drug-drug interactions. nih.gov |

| CYP450 3A4 Inhibitor | No | Inhibition of CYP enzymes can lead to adverse drug-drug interactions. nih.gov | |

| Excretion | Total Clearance | 0.65 mL/min/kg | Measures the efficiency of drug elimination from the body. mdpi.com |

| Toxicity | AMES Toxicity | No | Predicts the mutagenic potential of a compound. |

| Hepatotoxicity | No | Predicts the potential for the compound to cause liver damage. d-nb.info |

Studies on Non-linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are vital for applications in photonics and optoelectronics, including optical signal processing and laser technology. ias.ac.injhuapl.edu Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, are known to exhibit strong NLO responses. ias.ac.in Pyridine derivatives, due to their electronic structure, have been a focus of NLO research. acs.orgresearchgate.net The computational investigation of NLO properties, typically using Density Functional Theory (DFT), is a key method for identifying promising candidate molecules. ias.ac.inresearchgate.net

The key parameter for quantifying the NLO response of a molecule is the first hyperpolarizability (β). researchgate.netnih.gov A large value of β indicates a strong NLO response. researchgate.net DFT calculations, often employing functionals like B3LYP or CAM-B3LYP, are used to optimize the molecular geometry and calculate the dipole moment (μ), polarizability (α), and hyperpolarizability (β) of the compound. ias.ac.innih.gov The analysis of frontier molecular orbitals (HOMO and LUMO) is also crucial, as a small energy gap between them is often associated with higher polarizability and a greater NLO response. researchgate.net

For this compound and its analogs, the dimethoxyphenyl group acts as an electron donor and the aldehyde-substituted pyridine ring acts as an electron acceptor, connected by a π-system. This inherent D-π-A framework suggests a potential for significant NLO properties. Theoretical studies would focus on how modifications to the donor or acceptor groups, or extension of the π-conjugated system, could enhance the third-order NLO susceptibility (χ(3)). researchgate.net Such computational screening helps in the "molecular engineering" of novel materials with tailored NLO characteristics for advanced optical applications. jhuapl.edu

The following table presents typical NLO parameters calculated for organic molecules using computational methods.

| Parameter | Symbol | Typical Unit | Significance |

| Dipole Moment | μ | Debye | Measures the molecule's overall polarity, which influences intermolecular interactions and NLO properties. |

| Linear Polarizability | α | 10⁻²⁴ esu | Describes the linear response of the electron cloud to an external electric field. |

| First Hyperpolarizability | β | 10⁻³⁰ esu | Quantifies the second-order NLO response, crucial for effects like second-harmonic generation. nih.gov |

| Second Hyperpolarizability | γ | 10⁻³⁶ esu | Quantifies the third-order NLO response, important for applications like optical switching. acs.orgresearchgate.net |

| HOMO-LUMO Energy Gap | ΔE | eV | A smaller energy gap often correlates with higher polarizability and enhanced NLO activity. researchgate.net |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a complex network of intermolecular interactions. researchgate.netmatec-conferences.org Understanding these interactions is fundamental for crystal engineering and for correlating a compound's solid-state structure with its physical properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts within a crystal. tandfonline.comnih.gov

This method maps properties onto a unique molecular surface, defined as the region where the electron density of the sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). The analysis generates a three-dimensional Hirshfeld surface and a corresponding two-dimensional "fingerprint plot." researchgate.netmatec-conferences.org The surface can be color-mapped according to various properties, such as dnorm, which highlights intermolecular short contacts with red spots. nih.gov

This table summarizes the typical contributions of different intermolecular contacts to the Hirshfeld surface for organic molecules containing phenyl and pyridine rings.

| Contact Type | Typical Contribution (%) | Description |

| H···H | 40 - 55% | Generally the most significant contribution, representing van der Waals forces between hydrogen atoms. nih.govnih.gov |

| C···H / H···C | 20 - 40% | Represents interactions between carbon and hydrogen atoms, often indicative of C-H···π interactions. nih.govnih.gov |

| O···H / H···O | 5 - 15% | Indicates the presence of conventional or weak hydrogen bonds involving oxygen atoms. nih.govnih.gov |

| N···H / H···N | 5 - 20% | Suggests the presence of hydrogen bonds involving nitrogen atoms. nih.gov |

| C···C | < 5% | Can indicate π-π stacking interactions between aromatic rings. nih.gov |

Exploration of Pharmacological Relevance Through in Vitro Biological Evaluation of Derivatives

Evaluation of Free-Radical Scavenging Properties of Derivatives

There is a notable lack of specific research in the public domain concerning the in vitro evaluation of free-radical scavenging properties for derivatives of 6-(3,4-Dimethoxyphenyl)nicotinaldehyde. While the antioxidant and free-radical scavenging activities of various other heterocyclic compounds like pyrimidines and dihydropyridines have been explored, demonstrating that certain structural features can impart such properties, direct data for the specific derivatives is not available. nih.govgavinpublishers.comresearchgate.net

Investigation of Alpha-Glucosidase Inhibitory Activity of Derivatives

An extensive search of scientific databases did not yield studies focused on the alpha-glucosidase inhibitory activity of derivatives of this compound. Alpha-glucosidase inhibition is a key mechanism for managing postprandial hyperglycemia, and while various heterocyclic structures are being investigated for this purpose, the specific derivatives of interest herein have not been reported in this context. researchgate.netresearcher.lifenih.govnih.govmdpi.com

Studies on Anti-inflammatory Potential of Derivatives

In vitro studies specifically investigating the anti-inflammatory potential of this compound derivatives are not prominently featured in the available literature. While other nitrogen-containing heterocyclic compounds such as pyridazinone and pyridopyrimidine derivatives have been evaluated as potential anti-inflammatory agents, often by targeting enzymes like phosphodiesterase 4 (PDE4) or cyclooxygenases (COX), similar investigations for the derivatives of this compound have not been found. nih.govdovepress.commdpi.commdpi.com

Receptor-Specific Interaction Studies for Derivatives (e.g., Kinase Inhibition, FGFR Selectivity)

Significant research has been conducted on derivatives incorporating a dimethoxybenzene or dimethoxyphenyl moiety for their role as receptor-specific kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptors (FGFRs). nih.govmdpi.com FGFRs are a family of receptor tyrosine kinases, and their aberrant signaling is implicated in the progression of various cancers, making them an attractive target for therapeutic intervention. nih.govscispace.com

The 3,5-dimethoxyphenyl group, in particular, has been identified as a key structural motif that enhances selectivity for FGFRs. researchgate.net This moiety is known to insert deep into the ATP-binding pocket of the kinase, leading to increased hydrophobic interactions. researchgate.net Researchers have designed and synthesized several series of compounds that utilize this feature.

One such series involves a 5H-pyrrolo[2,3-b]pyrazine scaffold, which, when combined with the dimethoxybenzene group, yielded potent FGFR inhibitors with enzymatic activity in the nanomolar range. nih.gov Another novel series of 1H-pyrazolo[3,4-b]pyridine derivatives was developed as potent and selective FGFR kinase inhibitors. scispace.com Systematic exploration led to the identification of compound 7n , which demonstrated excellent in vitro potency against FGFR1-3 and high selectivity over other kinases like VEGFR2. scispace.com Furthermore, N-(4-((6-(3,5-dimethoxyphenyl)-9H-purine derivatives have been developed as irreversible covalent FGFR inhibitors, showcasing the versatility of the dimethoxyphenyl moiety in inhibitor design. researchgate.netnih.gov

The inhibitory activities of some of these derivatives against FGFR subtypes are summarized in the table below.

| Compound Series | Example Compound | Target Kinase | IC₅₀ (nM) | Selectivity Note |

|---|---|---|---|---|

| 1H-Pyrazolo[3,4-b]pyridines | 7n | FGFR1 | 0.7 | High selectivity over a panel of 71 other protein kinases, including VEGFR2 (IC₅₀ = 422.7 nM). scispace.com |

| 1H-Pyrazolo[3,4-b]pyridines | 7n | FGFR2 | 0.7 | |

| 1H-Pyrazolo[3,4-b]pyridines | 7n | FGFR3 | 2.0 | |

| 1H-Pyrazolo[3,4-b]pyridines | 7n | FGFR4 | 52.7 | |

| 9H-Purine Derivatives | III-30 | FGFR1 | Potent | Acts as an irreversible covalent inhibitor of FGFR1 and FGFR4. nih.gov |

| 9H-Purine Derivatives | III-30 | FGFR4 | Potent |

Structure-Activity Relationship (SAR) Analysis of Derivatives Based on In Vitro Data

The structure-activity relationship (SAR) is crucial for optimizing lead compounds in drug discovery. nih.gov For derivatives containing the dimethoxyphenyl moiety, SAR analyses have been pivotal in developing potent and selective FGFR inhibitors.

The key findings from SAR studies can be summarized as follows:

The Dimethoxyphenyl Moiety : The presence of a 3,4- or 3,5-dimethoxyphenyl group is a critical feature for potent FGFR inhibition. This group effectively occupies a deep hydrophobic back pocket of the ATP-binding site, which is essential for achieving high potency and selectivity against other kinases. researchgate.net

Covalent Inhibition : The introduction of a reactive group (like an acrylamide (B121943) moiety) onto the scaffold, while retaining the dimethoxyphenyl group, has led to the development of irreversible covalent inhibitors. These compounds, such as the N-(4-((6-(3,5-dimethoxyphenyl)-9H-purine derivative III-30 , form a covalent bond with a cysteine residue in the FGFR active site, leading to prolonged and potent inhibition. nih.gov

Substituent Effects : Systematic modifications of other parts of the molecule have allowed for fine-tuning of activity and pharmacokinetic properties. For instance, in the 1H-pyrazolo[3,4-b]pyridine series, extensive SAR exploration led to the identification of compound 7n with an optimal balance of potency, selectivity, and in vivo efficacy in a xenograft model. scispace.com

These SAR studies underscore the importance of the dimethoxyphenyl group as a foundational element for designing next-generation FGFR inhibitors for cancer therapy.

Future Directions and Emerging Research Avenues for 6 3,4 Dimethoxyphenyl Nicotinaldehyde Research

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely prioritize the development of more efficient and environmentally benign methods for synthesizing 6-(3,4-dimethoxyphenyl)nicotinaldehyde and its derivatives. While traditional synthetic routes have been established, there is a growing emphasis on "green chemistry" principles to minimize waste, reduce energy consumption, and utilize renewable resources.

One promising direction is the exploration of one-pot synthesis strategies. These methods, which involve multiple reaction steps in a single vessel, can significantly improve efficiency by reducing the need for intermediate purification steps. For instance, novel one-pot strategies are being developed for structurally similar compounds like 4-arylpyrazolo[3,4-b]pyridin-6-ones, which could be adapted for nicotinaldehyde derivatives. Furthermore, the use of microwave-assisted synthesis, as demonstrated in the preparation of pyrazolo-pyridine analogues, presents an opportunity to accelerate reaction times and improve yields.

Catalysis is another key area for innovation. The development of novel catalysts, including metal-based and organocatalysts, could lead to more selective and higher-yielding reactions. Research into new synthetic approaches for pyridine (B92270) and its analogs is an active field, with various catalytic systems being explored to construct the pyridine ring, a core component of the target molecule.

Design and Synthesis of Advanced Functionalized Derivatives for Specific Research Applications

A significant thrust of future research will be the design and synthesis of novel derivatives of this compound with tailored functionalities. By strategically modifying the core structure, researchers can fine-tune its physicochemical properties and biological activity for specific applications.

The creation of a diverse library of functionalized derivatives will be crucial for structure-activity relationship (SAR) studies. These studies are essential for identifying the key structural features responsible for a compound's biological effects and for guiding the design of more potent and selective molecules.

Integration of Advanced Computational Modeling for Predictive Research and Lead Optimization

Computational modeling is set to play an increasingly integral role in the research and development of this compound derivatives. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations can provide valuable insights into how these compounds interact with biological targets at the molecular level.

These computational tools can be used to predict the binding affinity of new derivatives for specific proteins, helping to prioritize which compounds to synthesize and test in the laboratory. For example, computational design and molecular properties analysis have been successfully used to identify potential pyridoxal (B1214274) kinase inhibitors among substituted diarylidene cyclohexanone (B45756) analogs. This approach can significantly reduce the time and cost associated with drug discovery.

Furthermore, ADME (absorption, distribution, metabolism, and excretion) and toxicological predictions can be made using computational models, allowing for the early identification of candidates with favorable pharmacokinetic and safety profiles. This predictive power is invaluable for optimizing lead compounds and increasing the likelihood of successful development.

Exploration of New Biological Targets and Pathways for Derivatives based on In Vitro Screening

A critical area of future investigation will be the systematic exploration of new biological targets and pathways for derivatives of this compound. High-throughput in vitro screening assays are powerful tools for identifying the biological activities of a large number of compounds against a wide range of cellular and molecular targets.

Strategies for in vitro screening have evolved to become more efficient and informative. For instance, cell-based assays using fluorometric imaging plate readers (FLIPR) can be employed for the primary screening of large compound libraries against specific receptors. The antiproliferative activity of newly synthesized nicotinamides and thienopyridines has been evaluated against various human cancer cell lines, demonstrating the utility of in vitro screening in identifying potential therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-(3,4-Dimethoxyphenyl)nicotinaldehyde, and how can reaction conditions be optimized?

- The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the 3,4-dimethoxyphenyl group to the nicotinaldehyde scaffold. Key steps include protecting aldehyde functionalities during coupling and optimizing temperature (e.g., 80–100°C) and catalyst loading (e.g., Pd(PPh₃)₄) to improve yields. Post-coupling deprotection and purification via column chromatography (silica gel, hexane/EtOAc gradients) are critical .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- 1H/13C NMR is essential for confirming the aldehyde proton (δ ~10.15 ppm) and aromatic substituents (e.g., methoxy groups at δ ~3.8–3.9 ppm). HRMS (e.g., [M + H]+ at m/z 339.1164) and IR (C=O stretch ~1700 cm⁻¹) further validate structure. Purity is assessed via HPLC with UV detection at 254 nm .

Q. How does the electron-donating 3,4-dimethoxy group influence the compound’s reactivity in downstream reactions?

- The methoxy groups enhance electron density on the phenyl ring, promoting electrophilic substitution reactions. This property is leveraged in synthesizing derivatives like isothiazolo[4,3-b]pyridines, where the aldehyde moiety reacts with alkynes or amines under mild acidic conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

- Discrepancies in bioactivity (e.g., antiviral vs. antioxidant effects) may arise from substituent positioning or solvent interactions. Use dose-response assays and molecular docking to correlate structural features (e.g., methoxy placement) with target binding (e.g., AAK1/GAK kinases for antiviral activity). Cross-validate findings with analogs like (E)-2-(3,4-dimethoxybenzylidene)cyclopentanones, which show ACE inhibition and tyrosinase suppression .

Q. How can computational modeling guide the design of this compound-based inhibitors?

- Density Functional Theory (DFT) predicts electron distribution and reactive sites, while Molecular Dynamics (MD) simulations assess binding stability to targets like HIV-1 protease. For example, analogs with extended conjugation (e.g., acryloyl groups) exhibit stronger inhibition due to π-π stacking with catalytic residues .

Q. What challenges arise in scaling up synthesis while maintaining regioselectivity?

- Scaling Suzuki-Miyaura coupling requires precise control of catalyst turnover and avoiding homocoupling byproducts. Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity. Monitor intermediates via LC-MS to ensure fidelity .

Q. How do solvent polarity and pH affect the stability of this compound in biological assays?

- The aldehyde group is prone to oxidation in aqueous media. Use DMSO/PBS buffers (pH 7.4) for in vitro studies and add antioxidants (e.g., ascorbic acid) to prevent degradation. For cellular assays, confirm stability via LC-MS over 24-hour incubations .

Methodological Recommendations

- Synthetic Optimization : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cost-effectiveness and yield .

- Bioactivity Profiling : Use SPR (Surface Plasmon Resonance) to quantify binding affinities for kinase targets .

- Data Validation : Cross-reference NMR shifts with databases (e.g., HMDB) to confirm novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.